Cas no 27043-39-6 (Pyrimidinamine)

Pyrimidinamine structure
Pyrimidinamine structure
Product Name:Pyrimidinamine
CAS No:27043-39-6
MF:C4H5N3
MW:95.1025998592377
CID:261419
PubChem ID:7978
Update Time:2025-04-19

Pyrimidinamine Chemical and Physical Properties

Names and Identifiers

    • Pyrimidinamine
    • Aminopyrimidine
    • UNII-OB8I17P2G4
    • 2-AMINOPYRIMIDINE
    • A927973
    • pyrimidin-2-amine
    • NSC-1912
    • pyrimidine-2-amine
    • pyrimidyl amine
    • 27043-39-6
    • 2-Aminpirimidina
    • MB00175
    • Q27117919
    • 2-Pyrimidinamine
    • F3329-0410
    • BDBM50354823
    • Pyrimidine, 2-amino-
    • amino pyrimidine
    • CHEMBL88580
    • DTXSID70870459
    • 2(1H)-Pyrimidinimine, (Z)- (9CI)
    • 2-amino-pyrimidine
    • pyrimidin-2-yl-amine
    • 176773-04-9
    • AM690
    • AKOS000119323
    • iminopyrimidine
    • NSC1912
    • AC-15596
    • AS-13594
    • 2(1H)-Pyrimidinimine (9CI)
    • HY-41340
    • PYRIMIDINE, 1,2-DIHYDRO-2-IMINO-
    • 176773-05-0
    • 2-Pyridiylamine
    • CS-W020110
    • 2-Aminopyrimidine, Vetec(TM) reagent grade, 97%
    • EN300-17309
    • 2-Pyrimidiylamine
    • A801969
    • 2(1H)-Pyrimidinimine, (E)- (9CI)
    • FT-0611272
    • Sulfadiazine Impurity A
    • 153824-54-5
    • 1,2-Dihydro-2-iminopyrimidine
    • EINECS 203-648-4
    • amino-pyrimidine
    • MFCD00006089
    • 109-12-6
    • Pyrimidin-2-amine; Sulfadiazine Imp. A (Pharmeuropa); Sulfadiazine Impurity A
    • 551920-04-8
    • 2-aminopirimidina
    • CHEBI:38618
    • Q-200239
    • Pyrimidine, 1,2-dihydro-2-imine-
    • A0412
    • Pyrimidin-2-ylamine
    • 2-amino pyrimidine
    • 2-Aminopyrimidine, 97%
    • Sulfadiazine impurity A, European Pharmacopoeia (EP) Reference Standard
    • NS00004461
    • OB8I17P2G4
    • AI3-24128
    • NSC 1912
    • SULFADIAZINE IMPURITY A [EP IMPURITY]
    • LGA
    • Inchi: 1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)
    • InChI Key: LJXQPZWIHJMPQQ-UHFFFAOYSA-N
    • SMILES: N1C=CC=NC=1N

Computed Properties

  • Exact Mass: 95.04845
  • Monoisotopic Mass: 95.048347172g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 48.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • PSA: 51.8
Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited